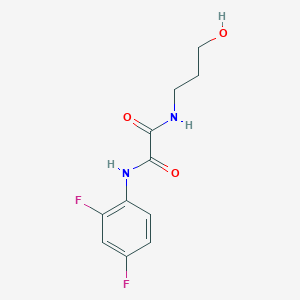

N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide, also known as DFP-10825, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.

Scientific Research Applications

Polyurethane Foams Development

The development and properties of polyurethane foams have been enhanced by using hydroxyalkylation products of N,N′-bis(2-hydroxypropyl)oxamide with alkylene carbonates, showing significant improvements in thermal stability, water uptake, and compression strength. These advancements are particularly notable in the context of rigid polyurethane foams, which are crucial for various industrial and commercial applications due to their enhanced thermal stability and mechanical properties (Zarzyka et al., 2012).

Electrocatalytic Reactions and Oxidation Processes

N-Oxyl compounds, including N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide derivatives, have been widely utilized as catalysts for selective oxidation of organic molecules under both laboratory and industrial conditions. These compounds facilitate a range of electrosynthetic reactions, providing valuable insights into the electrochemical properties and mechanisms of catalysis. This research highlights the potential for N-Oxyl compounds in enhancing the efficiency of various electrocatalytic processes (Nutting et al., 2018).

Coordination Chemistry and Polynuclear Complexes Design

The coordination properties of N,N′-bis(coordinating group substituted)oxamides, including derivatives of this compound, are critical for designing homo- and heterometallic species with tailored nuclearity. These ligands' ability to undergo easy cis-trans isomerization equilibria, coupled with the variety of substituents, enables the design of complexes with specific charges, complexing abilities, and polarities. This approach is foundational for developing materials with desired electronic properties and for stabilizing high oxidation states of transition metal ions (Ruiz et al., 1999).

Enhancement of Polymeric Materials

The incorporation of hydroxypropyl derivatives of oxamide, including this compound, into the manufacture of thermally stable foamed polyurethane plastics has shown promising results. This research underscores the potential of these derivatives in improving the properties of polymeric materials, offering avenues for the development of advanced materials with superior thermal stability and performance (Zarzyka-Niemiec, 2011).

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O3/c12-7-2-3-9(8(13)6-7)15-11(18)10(17)14-4-1-5-16/h2-3,6,16H,1,4-5H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEXSIZJUHFLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)